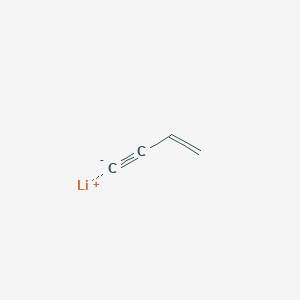
Lithium, 3-buten-1-ynyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, 3-buten-1-ynyl- is an organolithium compound with the molecular formula C4H3Li It is a derivative of 3-buten-1-yne, where a lithium atom is bonded to the carbon atom at the terminal alkyne position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, 3-buten-1-ynyl- typically involves the reaction of 3-buten-1-yne with an organolithium reagent. One common method is the reaction of 3-buten-1-yne with butyllithium in a solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
CH2=CH−C≡CH+BuLi→CH2=CH−C≡CLi+BuH
The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of lithium, 3-buten-1-ynyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound may involve distillation or crystallization techniques to obtain a high-purity product.
化学反应分析
Types of Reactions
Lithium, 3-buten-1-ynyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithium atom in the compound acts as a nucleophile, allowing it to add to electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other functional groups.
Polymerization: The compound can initiate polymerization reactions, leading to the formation of polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with lithium, 3-buten-1-ynyl- include halides, carbonyl compounds, and acids. Typical reaction conditions involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with lithium, 3-buten-1-ynyl- depend on the specific reagents and conditions used. For example, reaction with carbonyl compounds can yield alcohols, while reaction with halides can produce substituted alkenes or alkynes.
科学研究应用
Lithium, 3-buten-1-ynyl- has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with unique electronic and mechanical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Battery Technology: Research is ongoing into its potential use in lithium-ion batteries and other energy storage devices.
作用机制
The mechanism of action of lithium, 3-buten-1-ynyl- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used.
相似化合物的比较
Similar Compounds
3-Buten-1-yne: The parent compound of lithium, 3-buten-1-ynyl-, which lacks the lithium atom.
Butyllithium: Another organolithium compound used in organic synthesis.
Lithium Acetylide: A similar compound where lithium is bonded to an acetylene group.
Uniqueness
Lithium, 3-buten-1-ynyl- is unique due to the presence of both a lithium atom and a conjugated diene system. This combination imparts unique reactivity and properties, making it valuable in various chemical applications.
属性
CAS 编号 |
51042-24-1 |
|---|---|
分子式 |
C4H3Li |
分子量 |
58.0 g/mol |
IUPAC 名称 |
lithium;but-1-en-3-yne |
InChI |
InChI=1S/C4H3.Li/c1-3-4-2;/h3H,1H2;/q-1;+1 |
InChI 键 |
PALKXAOJRMWQQG-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C=CC#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


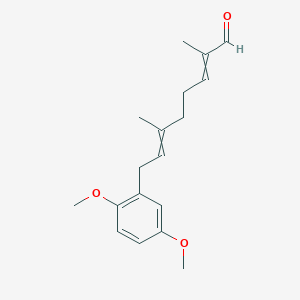
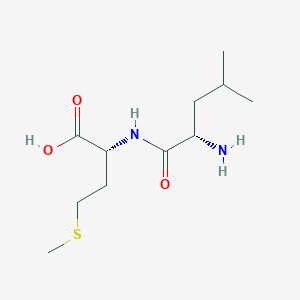

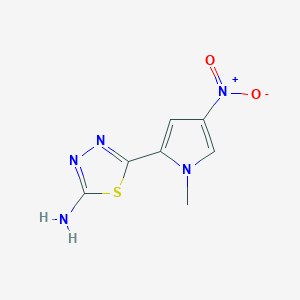
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
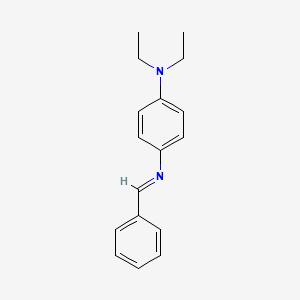
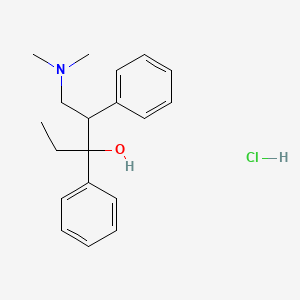
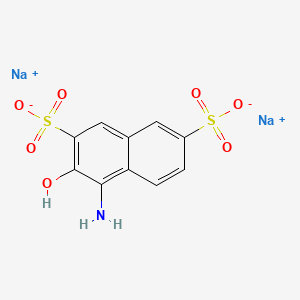
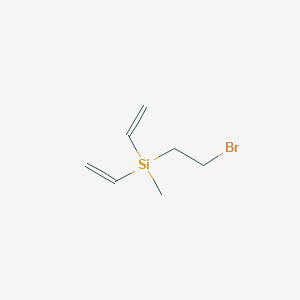

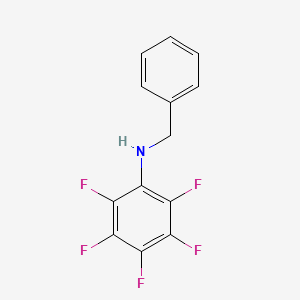
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
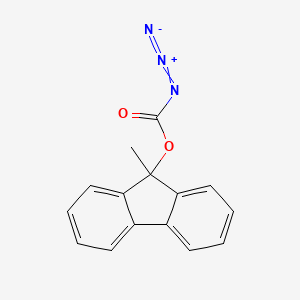
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
